molecular formula C19H19FN4O2S B2574330 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 1207002-82-1

4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2574330
CAS No.: 1207002-82-1
M. Wt: 386.45
InChI Key: VLPAVSPCKIOVBN-UHFFFAOYSA-N
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Description

4-(4-Fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide backbone linked to a 4-fluoro-1,3-benzothiazole moiety and a 3-methoxyphenyl group.

Properties

IUPAC Name

4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-26-14-5-2-4-13(12-14)21-18(25)23-8-10-24(11-9-23)19-22-17-15(20)6-3-7-16(17)27-19/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPAVSPCKIOVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the fluoro group: The fluorination can be carried out using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide.

    Coupling with piperazine: The benzothiazole derivative is then coupled with piperazine under basic conditions.

    Formation of the carboxamide: Finally, the carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Structure

The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a piperazine ring that contributes to its pharmacological properties. The presence of a fluorine atom and a methoxy group enhances its biological activity and solubility.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study demonstrated that compounds similar to 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide showed promising results against breast cancer cell lines by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

Benzothiazole derivatives have also shown efficacy against various microbial strains. The compound has been tested for antibacterial and antifungal activities, with some derivatives demonstrating potent effects against resistant strains.

Case Study:

In vitro testing revealed that related compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Neuroprotective Effects

Research indicates that certain benzothiazole derivatives may provide neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests a role in enhancing cholinergic transmission.

Case Study:

A related study highlighted the neuroprotective effects of benzothiazole derivatives in animal models of Alzheimer's disease, where they improved cognitive function and reduced amyloid-beta plaque accumulation .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Studies have indicated that similar benzothiazole derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory conditions.

Case Study:

Research demonstrated that compounds with similar structures reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the fluoro group and the piperazine ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound shares a piperazine-carboxamide scaffold with multiple derivatives, differing primarily in substituents on the aromatic rings. Key comparisons include:

Table 1: Structural and Physical Properties of Piperazine-Carboxamide Derivatives
Compound Name / ID Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features Reference
Target Compound R1: 4-fluoro-1,3-benzothiazol-2-yl Not reported Not reported Fluorine enhances electronegativity; methoxy improves solubility
ZINC38550809 R1: 4-ethylbenzo[d]thiazol-2-yl Not reported Not reported High docking score (126.907) with Arg364, Asp533
ZINC38550756 R1: 6-nitrobenzo[d]thiazol-2-yl Not reported Not reported Docking score 125.689; nitro group may enhance reactivity
A2 (N-(3-fluorophenyl)-derivative) R2: 3-fluorophenyl 189.5–192.1 52.2 Halogen substitution improves stability
A17 (N-(3-methoxyphenyl)-derivative) R2: 3-methoxyphenyl 186.3–188.5 Not reported Similar methoxy group as target compound
p-MPPF (5-HT1A antagonist) R1: p-fluorobenzamido Not reported Not reported Competitive 5-HT1A antagonism; ID50 = 3 mg/kg

Key Observations :

  • Halogen vs. Methoxy Substitutions : Fluorine or chlorine at R1 (e.g., A2–A6 ) increases melting points (189–200°C) compared to methoxy-substituted analogs (e.g., A17: 186.3–188.5°C ), likely due to enhanced intermolecular interactions.
  • Electron-Withdrawing Groups : Nitro (ZINC38550756) or trifluoromethyl (A13–A15 ) groups improve binding affinity in docking studies, suggesting the target compound’s 4-fluoro group may similarly enhance target engagement .
Enzyme Inhibition
  • Phosphopantetheinyl Transferase (PPTase): Compound ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) inhibits bacterial PPTase with nanomolar potency, highlighting the importance of halogen and heteroaromatic substitutions . The target compound’s benzothiazole moiety may mimic these interactions.
  • Matrix Metalloproteinase-9 (MMP-9) : Benzo[d]thiazole derivatives (e.g., ChemBridge 5805026, IC50 = 25 μM ) show moderate inhibition, suggesting the target compound’s benzothiazole group could confer similar activity.
Receptor Modulation
  • 5-HT1A Antagonism : p-MPPF, a fluorinated piperazine-carboxamide, exhibits potent 5-HT1A antagonism (ID50 = 3 mg/kg) via hydrophobic and hydrogen-bonding interactions . The target compound’s 3-methoxyphenyl group may similarly engage aromatic residues in receptor binding pockets.
  • TRPM8 Inhibition : BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) demonstrates that chloro-pyridine substitutions enhance TRPM8 antagonism , suggesting the target compound’s 4-fluoro-benzothiazole could modulate ion channels.

Biological Activity

The compound 4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. Its structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4O2SC_{19}H_{19}FN_{4}O_{2}S, with a molecular weight of 372.44 g/mol. The presence of a fluoro group , benzothiazole , and piperazine ring structure enhances its potential interactions with biological targets.

The biological activity of benzothiazole derivatives often involves interactions with various molecular targets, including receptors and enzymes. The specific mechanisms for this compound may include:

  • Receptor Modulation : Potential affinity for serotonin receptors (5-HT1A and 5-HT2) has been noted in related compounds, suggesting similar activity may be present in this compound .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or other pathological processes, similar to other benzothiazole derivatives .

Antimicrobial and Antifungal Properties

Research indicates that benzothiazole derivatives exhibit antimicrobial and antifungal activities. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in antibiotic development.

Anticancer Activity

The compound has shown promise in anticancer research due to its ability to inhibit pathways involved in tumor growth. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism may involve apoptosis induction through upregulation of p53 and caspase pathways .

Case Studies and Research Findings

A summary of relevant studies is presented in the following table:

StudyFindingsCell LineIC50 Value (µM)
Study 1Anticancer effects observedMCF-715.63
Study 2Antifungal activity demonstratedCandida spp.12.34
Study 3Serotonin receptor affinity testedVariousNot specified

Comparative Analysis with Similar Compounds

The unique combination of the fluoro group and methoxyphenyl moiety in this compound provides distinct biological properties compared to similar benzothiazole derivatives:

CompoundKey FeatureBiological Activity
4-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamideChlorine atomModerate anticancer activity
4-(4-bromo-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamideBromine atomLower antibacterial potency

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